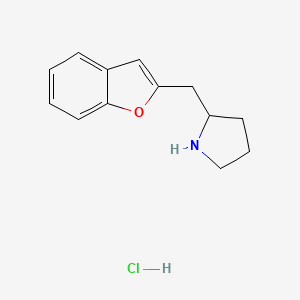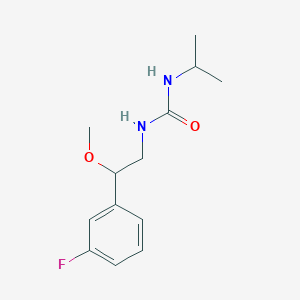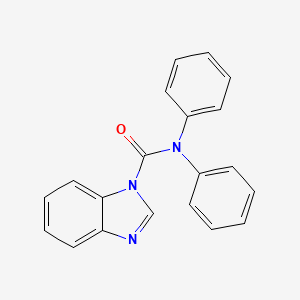
N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazole is a heterocyclic compound, consisting of a benzene ring fused with a five-membered imidazole ring . It is an important heterocyclic pharmacophore and is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives have been synthesized by medicinal chemists over the last decades . A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes has been introduced . The process consisted of a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation .Molecular Structure Analysis
The molecular formula of “N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide” is C20H15N3O. It contains a benzene ring fused with a five-membered imidazole ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .Chemical Reactions Analysis
Benzimidazole derivatives have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activity
N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor properties. Studies show that certain analogues exhibit higher activity than standard drugs against organisms like Klebsiella pneumonia and Escherichia coli. Additionally, some compounds demonstrated potent antitumor activity against human colon and cervical cancer cell lines, highlighting their potential in antimicrobial and cancer therapy applications (Palanisamy & Kumaresan, 2013).
Organic Synthesis
The compound and its derivatives have been utilized in the synthesis of polyamides through direct polycondensation methods. A novel activating agent, diphenyl 2,3-dihydro-2-oxo-3-benzothiazolyl phosphate, was used in the synthesis of polyamides from dicarboxylic acids and aromatic diamines. This method showcases the utility of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide derivatives in facilitating polymer synthesis, offering a route to high-performance materials with potential applications in various industries (Ueda, Kameyama, & Ikeda, 1987).
Materials Science
In the realm of materials science, derivatives of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide have been explored for their multi-functional smart fluorescent material properties. These materials exhibit sensitivity to external stimuli like heat, pressure, and vapor, which could be harnessed for data processing and sensing applications. The potential for rewritable data recording and sensing for low hydrostatic pressure, explosives, and pH changes opens new avenues for smart materials and environmental monitoring (Mei et al., 2016).
Propiedades
IUPAC Name |
N,N-diphenylbenzimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-15-21-18-13-7-8-14-19(18)22)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBUYPYSHHFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2661639.png)
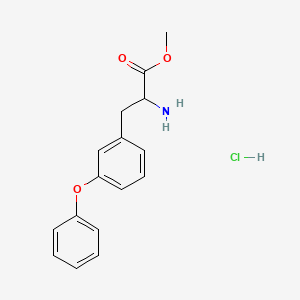
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)
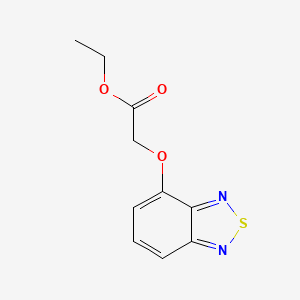
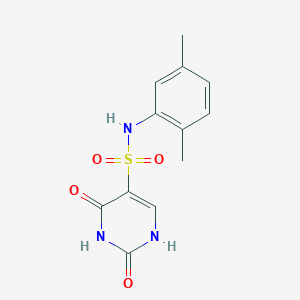
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)
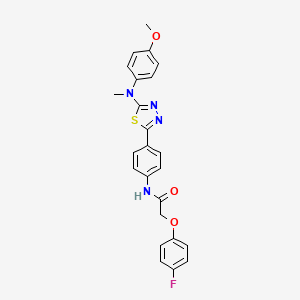
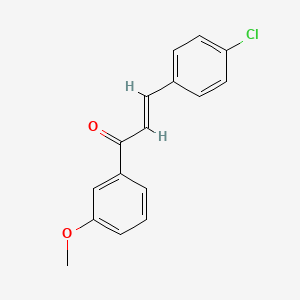
![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)
![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)
